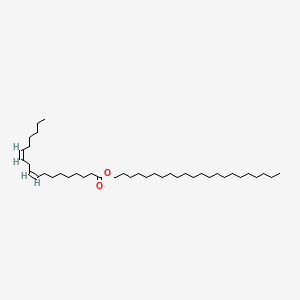![molecular formula C12H20O2 B12644904 [(E)-hex-3-enyl] (E)-hex-2-enoate CAS No. 102832-14-4](/img/structure/B12644904.png)
[(E)-hex-3-enyl] (E)-hex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-hex-3-enyl] (E)-hex-2-enoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by its unique structure, which includes two double bonds in the E-configuration, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-hex-3-enyl] (E)-hex-2-enoate typically involves the esterification reaction between (E)-hex-3-en-1-ol and (E)-hex-2-enoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can further enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
[(E)-hex-3-enyl] (E)-hex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
[(E)-hex-3-enyl] (E)-hex-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in pheromone signaling and plant-insect interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of fragrances, flavors, and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of [(E)-hex-3-enyl] (E)-hex-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, the compound can bind to olfactory receptors, triggering a cascade of signaling events that result in the perception of its characteristic fragrance. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
[(E)-hex-3-enyl] (E)-hex-2-enoate can be compared with other esters, such as:
Ethyl acetate: A simple ester with a fruity odor, commonly used as a solvent.
Isoamyl acetate: Known for its banana-like fragrance, used in flavorings and perfumes.
Methyl salicylate: Has a wintergreen scent and is used in topical analgesics.
The uniqueness of this compound lies in its dual E-configuration double bonds, which impart distinct chemical and sensory properties compared to other esters.
Properties
CAS No. |
102832-14-4 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(E)-hex-3-enyl] (E)-hex-2-enoate |
InChI |
InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5,7-8,10H,3-4,6,9,11H2,1-2H3/b7-5+,10-8+ |
InChI Key |
WAZKUHYKUCORDK-RMTFUQJTSA-N |
Isomeric SMILES |
CCC/C=C/C(=O)OCC/C=C/CC |
Canonical SMILES |
CCCC=CC(=O)OCCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


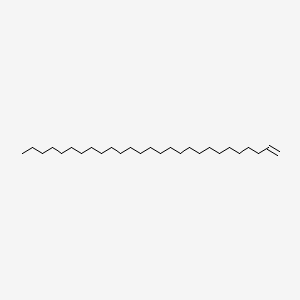
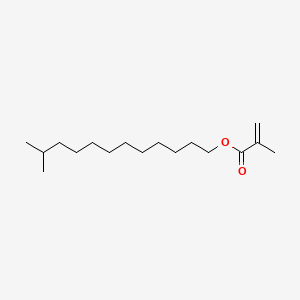
![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)
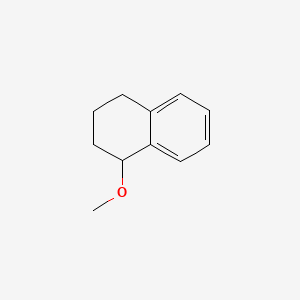
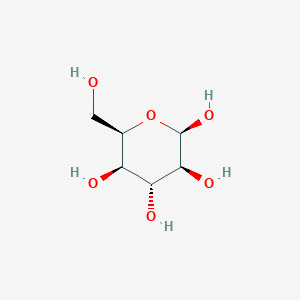
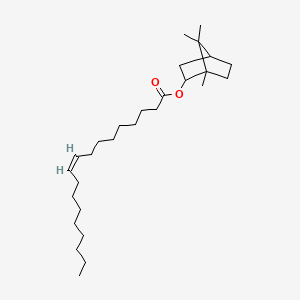
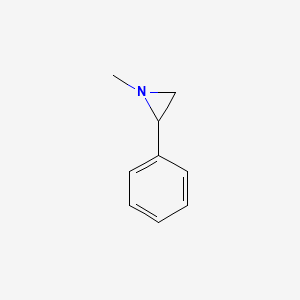
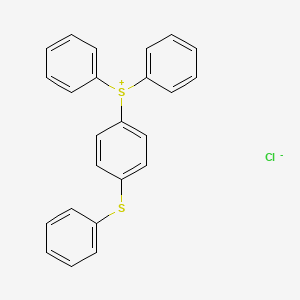

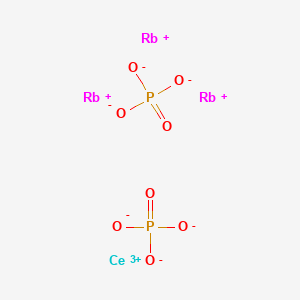
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)
![1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)

